molecular formula C18H17NO3S B2869342 Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate CAS No. 326879-87-2

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate

Cat. No.: B2869342
CAS No.: 326879-87-2
M. Wt: 327.4
InChI Key: LCGQEERJQFLNLJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate (CAS 326879-87-2) is a high-purity synthetic compound with the molecular formula C18H17NO3S and a molecular weight of 327.40 g/mol. This benzoate ester derivative features a 3-benzyl-4-oxo-1,3-thiazolidine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The thiazolidinone moiety is a saturated five-membered heterocycle containing sulfur and nitrogen atoms, which serves as a key structural component in numerous bioactive molecules . This specific compound is of significant interest in interdisciplinary research for the design and synthesis of new drug candidates. Thiazolidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antitubercular properties, making them versatile vehicles in the development of valuable organic combinations . The presence of the sulfur atom in the thiazolidine ring is a critical feature that enhances the pharmacological profile of these compounds. As a research chemical, this compound is a valuable building block for probe design, heterocyclic synthesis, and structure-activity relationship (SAR) studies aimed at developing next-generation therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-22-18(21)15-9-7-14(8-10-15)17-19(16(20)12-23-17)11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGQEERJQFLNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331906
Record name methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326879-87-2
Record name methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Thioxo substitution at C2 (e.g., ) may alter redox properties and hydrogen-bonding capacity compared to the 4-oxo group. Benzothiazole fusion (e.g., ) introduces additional aromaticity, possibly enhancing binding to hydrophobic enzyme pockets.

Biological Activity: Thiazolidinones with benzothiazole substituents (e.g., ) demonstrate MMP inhibitory activity, attributed to interactions with zinc ions in enzyme active sites. Quinoline-piperazine hybrids (e.g., ) lack thiazolidinone cores but exhibit activity via intercalation or receptor antagonism, highlighting divergent mechanisms.

Yield and Purity Considerations:

  • Thiazolidinone syntheses often achieve moderate yields (60–80%) due to side reactions during cyclization .
  • Quinoline derivatives (e.g., ) report higher yields (>85%) owing to optimized coupling protocols.

Physicochemical and Spectroscopic Data

Property This compound Methyl 4-(benzothiazole-substituted) Analog 2-Thioxo Derivative
Molecular Weight 355.4 g/mol ~450 g/mol 461.55 g/mol
Melting Point Not reported 107–109°C (similar silylated analogs) Not reported
1H NMR (δ ppm) Aromatic protons: 7.2–8.1
Methyl ester: ~3.9
Benzothiazole protons: 7.5–8.3 Thioxo group: Not resolved
Key IR Absorptions C=O (thiazolidinone): ~1700 cm⁻¹ C=O (benzothiazole): ~1680 cm⁻¹ C=S: ~1250 cm⁻¹

Biological Activity

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C18H17NO3S
  • Molecular Weight: 327.4 g/mol
  • CAS Number: 326879-87-2

This compound features a thiazolidine ring, which is known for its role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies indicate that derivatives of thiazolidine compounds exhibit significant antimicrobial activity.

Case Study:
A study evaluating various thiazolidine derivatives demonstrated that compounds similar to this compound showed effective inhibition against bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .

Pathogen MIC (μmol/mL)
Escherichia coli10.7
Klebsiella pneumoniae15.0
Staphylococcus aureus21.4

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. The thiazolidine moiety is known to interact with various molecular targets involved in cancer progression.

Mechanism of Action:
The mechanism involves the modulation of specific pathways related to cell proliferation and apoptosis. For instance, certain thiazolidine derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting Bcl-2 proteins .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases.

Research Findings:
Studies have indicated that thiazolidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a basis for their use in treating inflammatory conditions .

Comparison with Related Compounds

The biological activity of this compound can be compared with other thiazolidine derivatives:

Compound Activity Notes
Thiazolidine-2,4-dioneAntidiabeticKnown for enhancing insulin sensitivity
Thiazolidine-4-oneAntimicrobial, AnticancerExhibits significant cytotoxic activity

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